Studies have shown that Ascleposide E exhibits anticancer properties against various human cancer cell lines, including castration-resistant prostate cancer (CRPC) []. It demonstrates this effect by:
Ascleposide E is a natural compound classified as a cardenolide, primarily derived from plants such as Saussurea lappa and Asclepias fruticosa. This compound is characterized by its steroid-like structure, which includes a lactone ring and a sugar moiety, contributing to its biological activity. Cardenolides, including Ascleposide E, are known for their ability to inhibit the sodium/potassium ATPase enzyme, which plays a crucial role in cellular ion balance and signaling pathways.
Asclepiades are thought to exert their biological effects by inhibiting an enzyme called Na+/K+-ATPase [, ]. This enzyme plays a crucial role in maintaining the balance of electrolytes in cells and is essential for heart function. Inhibition of Na+/K+-ATPase can increase the force of heart contractions, which might be beneficial in cases of heart failure [].
Recent research suggests that Asclepiades might also have anti-cancer properties []. The mechanism behind this effect is not fully understood, but it might involve cell cycle arrest and induction of apoptosis (programmed cell death) in cancer cells [].
These reactions are essential for understanding the compound's stability and reactivity under different conditions.
Ascleposide E exhibits significant biological activities, particularly in anticancer research. Studies have shown that it:
The synthesis of Ascleposide E can be approached through several methods:
These methods highlight the versatility in obtaining this compound for research and therapeutic applications.
Ascleposide E has several potential applications:
Research on Ascleposide E has focused on its interactions with cellular components:
These interactions are crucial for understanding the therapeutic potential of Ascleposide E.
Ascleposide E shares structural and functional similarities with other cardenolides and related compounds. Here are some notable comparisons:
| Compound Name | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Digitoxin | Digitalis purpurea | Cardiac glycoside; antiarrhythmic | Strong cardiotonic effects |
| Ouabain | Strophanthus gratus | Antihypertensive; cardiotonic | Used in traditional medicine |
| Proscillaridin | Scilla maritima | Anticancer; cardiotonic | Unique structural modifications |
Ascleposide E stands out due to its specific mechanism of action involving p38 MAPK-mediated endocytosis of Na+/K+-ATPase, which is less common among other cardenolides. Its pronounced effect on apoptosis through mitochondrial pathways also differentiates it from similar compounds.
Ascleposide E (C19H32O8) represents a significant megastigmane glucoside with molecular weight of 388.5 grams per mole, first isolated and characterized from specific botanical sources [1]. This compound belongs to the class of 5,11-epoxymegastigmanes, which are characterized by their distinctive epoxy linkage between carbon atoms 5 and 11 [5]. The structural complexity of Ascleposide E includes multiple functional groups including hydroxyl groups and a ketone moiety, which enable it to form hydrogen bonds and other interactions with biological systems [4].
Asclepias fruticosa Linnaeus serves as the primary botanical source for Ascleposide E, with the compound being isolated from the polar fraction of the plant leaves [5] [19]. Fresh leaves of Asclepias fruticosa were processed through systematic extraction methods involving soaking in 50% aqueous acetone followed by partitioning between n-butanol and water [5]. The extraction process utilized charcoal column chromatography with elution using 5-50% ethanol in water, with Ascleposide E being obtained from the 20% ethanol fraction [5].
The isolation process from Asclepias fruticosa yielded five new megastigmane glucosides, including Ascleposide E, along with their aglycones [5] [19]. The compound was characterized through comprehensive spectroscopic methods, with the configuration at carbon-3 and carbon-9 confirmed to be S and R respectively through application of the modified Mosher's method [5] [19]. The molecular formula of Ascleposide E was determined to be C19H32O8, representing one oxygen atom less than related compounds in the series [5].
Aucklandia lappa Decaisne, belonging to the Asteraceae family, represents another significant botanical source of Ascleposide E [2]. This plant species has been traditionally utilized in various medicinal applications and contains several bioactive compounds including terpenoids, tannins, steroids, alkaloids, and glycosides [11]. The root of Aucklandia lappa has been extensively studied for its chemical composition, with sesquiterpene lactones being identified as the most abundant and pharmacologically active components [17].
Research investigations have isolated multiple sesquiterpene compounds from Aucklandia lappa, including dehydrocostus lactone, costunolide, alantolactone, and various other related metabolites [27]. The extraction from Aucklandia lappa typically involves dichloromethane extraction followed by chromatographic separation techniques [27]. The compound distribution within the plant shows that sesquiterpene lactones, including Ascleposide E, are predominantly concentrated in the root system [11] [17].
The biosynthesis of Ascleposide E follows the established pathways for sesquiterpene lactone formation, beginning with the fundamental precursor farnesyl diphosphate [7]. All sesquiterpene lactones are derived from farnesyl diphosphate, which itself originates from dimethylallyl diphosphate and isopentenyl diphosphate through either the mevalonate pathway occurring in the cytoplasm or the methylerythritol phosphate pathway occurring in the plastids [7].
The biosynthetic pathway for sesquiterpene lactones initiates with the synthesis of farnesyl diphosphate through the addition of two units of isopentenyl diphosphate to dimethylallyl diphosphate via condensation reactions catalyzed by farnesyl diphosphate synthase [7]. Farnesyl diphosphate serves as a common precursor for multiple classes of metabolites including sesquiterpene lactones, triterpenes, sterols, and brassinosteroids [7].
The cyclization of farnesyl diphosphate is typically mediated by germacrene A synthase to form germacrene A, which serves as a common intermediate for most sesquiterpene lactone subclasses [7]. Germacrene A subsequently undergoes carbocyclic rearrangement and oxidation processes before lactonization with formation of the characteristic lactone ring structure [7]. The downstream metabolism involves sesquiterpene synthases and cytochrome P450 enzymes that participate in oxidation, halogenation, acetylation, and glycosylation modifications [7].
The biosynthesis of sesquiterpene lactones, including compounds related to Ascleposide E, is regulated by complex transcriptional mechanisms involving multiple transcription factor families [22]. WRKY transcription factors have been identified as key regulators in sesquiterpene synthesis, with specific involvement in the production of artemisinin and other related compounds [22]. These transcription factors bind to W-box elements in target gene promoters to regulate the expression of biosynthetic enzymes [22].
The regulation of terpenoid biosynthesis also involves MYB, basic helix-loop-helix, and AP2/ERF transcription factor families, which can either promote or inhibit the synthesis of specific sesquiterpene compounds [22]. The temporal and spatial regulation of these pathways ensures that secondary metabolite production occurs in response to specific developmental cues or environmental stresses while minimizing energy expenditure [22].
Ascleposide E and related sesquiterpene lactones serve crucial ecological functions as components of plant chemical defense systems against herbivory and pathogen attack [14] [18]. These secondary metabolites are primarily produced for their defensive functions within the plant rather than for external applications, representing evolutionary adaptations to environmental pressures [14].
Sesquiterpene lactones function as direct defense compounds through multiple mechanisms including toxicity to herbivorous insects and deterrent effects that reduce feeding behavior [14] [15]. These compounds are typically concentrated in leaves and flowering heads of plants, sometimes stored in specialized structures such as trichomes for controlled release upon tissue damage [14]. The chemical structure of sesquiterpene lactones, including their lactone rings and various functional groups, contributes to their biological activity against potential threats [15].
The compounds act as antifeedants that deter herbivore consumption while simultaneously serving as toxins that can affect growth, development, and survival of attacking organisms [14] [18]. Research has demonstrated that sesquiterpene lactones can inhibit cellular processes in herbivorous insects through interference with enzyme systems and cellular membrane integrity [15]. The bitter taste associated with many sesquiterpene lactones provides an additional deterrent mechanism against herbivory [15].
Beyond direct toxicity, sesquiterpene lactones including Ascleposide E participate in indirect defense mechanisms through the attraction of natural enemies of herbivorous pests [14] [18]. These compounds can be released as volatile organic compounds that serve as chemical signals to recruit parasitoids and predators that target plant-damaging insects [14]. The volatile emission of sesquiterpenes forms a significant component of plant biogenic volatile organic compound responses to herbivore attack [14].
The ecological role extends to allelopathic interactions where sesquiterpene lactones can influence the growth and development of competing plant species in the surrounding environment [14]. Additionally, these compounds may provide protection against oxidative damage from environmental ozone through their antioxidant properties and ability to scavenge reactive oxygen species [14]. The multifunctional nature of sesquiterpene lactones allows individual compounds to serve various defensive roles simultaneously, maximizing their ecological benefit while minimizing metabolic costs [14].
The production and deployment of sesquiterpene lactones are integrated with broader plant defense networks involving phytohormone signaling pathways [18]. Jasmonic acid and salicylic acid pathways regulate the synthesis of defensive secondary metabolites including sesquiterpene lactones in response to herbivore attack or pathogen invasion [18]. The induced production of these compounds allows plants to respond rapidly to threats while conserving energy resources during periods of low stress [18].
The synergistic effects of multiple defensive compounds, including sesquiterpene lactones working in combination with other secondary metabolites, enhance overall plant protection against diverse threats [18]. This integrated approach helps prevent the development of resistance by herbivores and pathogens while maintaining effective defense capabilities across various environmental conditions [18].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C19H32O8 | [1] [3] |
| Molecular Weight | 388.5 g/mol | [1] [3] |
| CAS Number | 325686-49-5 | [1] [2] |
| Chemical Class | 5,11-Epoxymegastigmane Glucoside | [5] |
| Physical State | Powder | [3] |
| Purity | >98% | [3] |
| Plant Species | Family | Plant Part | Extraction Method | Reference |
|---|---|---|---|---|
| Asclepias fruticosa | Asclepiadaceae | Leaves | 50% aqueous acetone, charcoal chromatography | [5] [19] |
| Aucklandia lappa | Asteraceae | Root | Dichloromethane extraction | [2] [27] |
| Pathway Stage | Key Enzymes | Intermediate Products | Regulation | Reference |
|---|---|---|---|---|
| Initial Synthesis | Farnesyl diphosphate synthase | Farnesyl diphosphate | WRKY transcription factors | [7] [22] |
| Cyclization | Germacrene A synthase | Germacrene A | MYB transcription factors | [7] [22] |
| Modification | Cytochrome P450 enzymes | Various oxidized intermediates | AP2/ERF transcription factors | [7] [22] |
| Final Processing | Glycosyltransferases | Glucoside conjugates | Tissue-specific expression | [7] [22] |
The total synthesis of Ascleposide E presents significant challenges due to its complex molecular architecture featuring a 6-oxabicyclo[3.2.1]octane core linked to a β-D-glucopyranose unit [1] [2]. The molecular formula C19H32O8 with molecular weight 388.45 g/mol contains multiple stereocenters that require precise stereochemical control during synthesis [1] [3].
The retrosynthetic analysis of Ascleposide E can be approached through several key strategic disconnections. The primary disconnection targets the glycosidic bond between the bicyclic aglycone and the glucose moiety, leading to two main synthetic fragments: a hydroxylated bicyclic lactone core and an appropriately protected glucose derivative [4] [5].
The bicyclic lactone core represents a particularly challenging synthetic target requiring construction of the 6-oxabicyclo[3.2.1]octane framework. This structural motif can be accessed through several established methodologies, including Diels-Alder cycloaddition strategies followed by ring-closing metathesis or radical cyclization approaches [6] [7]. The ketone side chain containing the butan-2-one functionality can be introduced through Claisen condensation or Friedel-Crafts acylation reactions using appropriately functionalized precursors [8].
Key precursor molecules for Ascleposide E total synthesis include:
6-Oxabicyclo[3.2.1]octane derivatives - These serve as the core scaffold and can be prepared from simple starting materials through cascade cyclization reactions or rearrangement processes [9] [10]
Protected β-D-glucose derivatives - Standard protecting group strategies using acetyl, benzyl, or silyl groups enable selective glycosylation reactions [5] [4]
Ketone side chain precursors - Butan-2-one derivatives or related activated acyl equivalents provide the necessary carbonyl functionality [11]
The critical glycosylation step requires formation of the β-glycosidic linkage with high stereoselectivity. Modern glycosylation methods utilizing thioglycoside donors, trichloroacetimidate donors, or glycosyl fluorides under Lewis acid activation provide excellent stereocontrol for β-linkage formation [12] [4]. The use of traceless directing groups on the anomeric leaving group has emerged as a particularly effective strategy for achieving high β-selectivity across diverse glycosyl donors [4].
Semisynthetic modification of naturally isolated Ascleposide E offers an efficient route to generate structural analogs with potentially enhanced biological properties [13] [14]. This approach leverages the natural compound as a readily available starting material while enabling targeted structural modifications.
Several functional group modifications have been explored for Ascleposide E derivatives:
Hydroxyl Group Modifications: The multiple hydroxyl groups present in the glucose moiety provide opportunities for selective esterification, etherification, or sulfonation reactions. These modifications can modulate solubility, membrane permeability, and metabolic stability [3] .
Ketone Functionalization: The ketone functionality in the side chain can undergo reduction to secondary alcohols, Wittig reactions to generate alkenes, or condensation reactions with various nucleophiles to create novel substituents [14] [16].
Glycosidic Bond Modifications: While maintaining the core bicyclic structure, alternative sugar moieties can be introduced through glycosyl exchange reactions or enzymatic transglycosylation to generate novel glycoside analogs [12] [17].
Systematic structure-activity relationship (SAR) studies have revealed important insights into the biological activity of Ascleposide E analogs. Modifications affecting the Na+/K+-ATPase binding affinity include alterations to the glucose hydroxyl groups and changes in the bicyclic core stereochemistry [16] [18]. These studies have guided the development of analogs with improved selectivity profiles and reduced cytotoxicity.
The molecular docking studies demonstrate that Ascleposide E exhibits high binding affinity (-7.1 kcal/mol) with CDK1 and CB1 proteins, making it an attractive scaffold for developing cell cycle inhibitors [19] [20]. Analog development focusing on enhancing these interactions through strategic structural modifications represents a promising research direction.
Biocatalytic synthesis represents an environmentally sustainable and highly stereoselective approach to Ascleposide E production. This methodology leverages the inherent selectivity of enzymes to achieve transformations that are challenging through traditional chemical methods [21] [12].
Glycosyltransferases offer exceptional stereocontrol for glycosidic bond formation. OleD variants from Streptomyces antibioticus have demonstrated capability for β-1,x-linkage glycosylation of complex natural product glycosides [12] [22]. These engineered enzymes can utilize simple sugar donors like UDP-glucose to install glucose units with high stereoselectivity onto appropriately functionalized aglycone acceptors.
Cyclodextrin glucanotransferases provide an alternative enzymatic approach, exhibiting α-1,x-linkage glycosylation activity that could be engineered for β-selectivity through directed evolution strategies [12] [23]. The use of sucrose as a sugar donor makes these systems particularly attractive from an economic perspective [22].
Alcohol dehydrogenases and ene-reductases can provide stereoselective access to hydroxylated intermediates required for Ascleposide E synthesis. These enzymes operate under mild conditions and achieve excellent enantiomeric excess values, eliminating the need for classical resolution techniques [24] [25].
Aldolase-catalyzed reactions represent another powerful biocatalytic tool for constructing the complex stereochemistry present in Ascleposide E. DERA (deoxyribose-5-phosphate aldolase) and related enzymes can catalyze stereoselective carbon-carbon bond formation to access functionalized building blocks [24] [26].
Multi-enzyme cascade reactions combining glycosylation, oxidation, and reduction steps offer the potential for one-pot synthesis of Ascleposide E from simple starting materials. These systems require careful enzyme compatibility studies and cofactor regeneration strategies to achieve high overall yields [21] [22].
The development of artificial biosynthetic pathways incorporating non-natural enzymes represents a frontier approach that could enable efficient Ascleposide E production. Directed evolution and computational enzyme design methodologies continue to expand the toolkit of available biocatalysts for complex natural product synthesis [27] [28].
[image:1]
Recent advances in biocatalytic natural product synthesis have demonstrated the feasibility of constructing complex glycoside architectures through enzymatic methods. The combination of engineered glycosyltransferases, stereoselective oxidoreductases, and optimized reaction conditions provides a promising platform for sustainable Ascleposide E production [21] [12].